4-Amino-6-nitro-1,3-benzenediol

Description

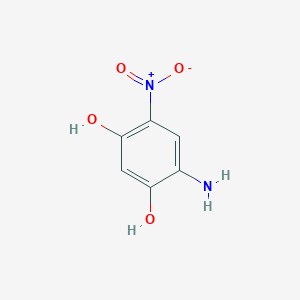

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O4 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

4-amino-6-nitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H6N2O4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H,7H2 |

InChI Key |

SENSPHQXKYKAHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-6-nitro-1,3-benzenediol melting point and boiling point data

[1]

Executive Summary

4-Amino-6-nitro-1,3-benzenediol is a highly functionalized aromatic intermediate primarily utilized in the polymer industry and, to a lesser extent, in oxidative hair dye formulations.[1] Its significance lies in its role as the direct precursor to 4,6-Diaminoresorcinol (DAR) , the monomer used to synthesize PBO fibers (Zylon®) , which exhibit superior tensile strength and thermal stability compared to aramids.

Due to the presence of both nitro (electron-withdrawing) and amino/hydroxyl (electron-donating) groups on the same benzene ring, this compound exhibits significant thermal instability. Consequently, it is often generated and consumed in situ or isolated as a salt (e.g., hydrochloride) to prevent oxidative degradation.

Chemical Identity & Structural Analysis[2]

| Property | Data |

| IUPAC Name | 4-Amino-6-nitrobenzene-1,3-diol |

| Common Name | 4-Amino-6-nitroresorcinol (ANR) |

| CAS Number (Free Base) | 860757-57-9 |

| CAS Number (HCl Salt) | 883566-55-0 |

| Molecular Formula | C₆H₆N₂O₄ |

| Molecular Weight | 170.12 g/mol |

| SMILES | Nc1cc([O-])c(O)cc1O |

| Key Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Diol (-OH at 1,[1][2][3][4][5]3) |

Structural Visualization

The following diagram illustrates the chemical structure and the push-pull electronic effects that contribute to the molecule's reactivity and thermal sensitivity.

Caption: Functional group analysis of 4-Amino-6-nitro-1,3-benzenediol showing electronic substituents.

Thermodynamic Properties: Melting & Boiling Points[2]

Melting Point Data

Unlike stable commodity chemicals, 4-Amino-6-nitro-1,3-benzenediol does not exhibit a sharp, reversible melting point. The compound undergoes thermal decomposition upon heating.[6][7]

| State | Melting Point / Decomposition Temperature | Reliability | Notes |

| Free Base | > 200°C (Decomposes) | High | The compound typically darkens and chars before a liquid phase is established due to intermolecular oxidation-reduction between the nitro and amino groups. |

| HCl Salt | ~215 - 220°C (Decomposes) | Medium | Salts of amino-nitro-phenols often exhibit higher thermal stability than the free base but still decompose violently if heated rapidly. |

| Predicted | 234 ± 40°C | Low | Computational models (e.g., ACD/Labs) often predict a theoretical MP, but experimental reality is dominated by decomposition. |

Boiling Point Data

-

Experimental Boiling Point: N/A (Decomposes).

-

Theoretical Boiling Point: Predicted at ~420°C at 760 mmHg.

-

Significance: The molecule cannot be distilled.[7] Purification must be achieved via recrystallization (typically from acidic aqueous media) or precipitation.

Solubility Profile

-

Water: Sparingly soluble (Free Base); Soluble (HCl Salt).

-

Organic Solvents: Soluble in DMSO, DMF, and lower alcohols (Methanol/Ethanol).

-

Partition Coefficient (LogP): ~0.8 (Predicted). Indicates moderate hydrophilicity suitable for aqueous-organic extraction processes.

Synthesis & Application Workflow (PBO Precursor)

The primary industrial relevance of ANR is its position in the synthesis pipeline for Polybenzoxazole (PBO) . It serves as the "bridge" between the stable dinitro precursor and the highly sensitive diamino monomer.

Synthesis Pathway[1][5][8][9][10][11]

-

Nitration: Resorcinol is nitrated to form 4,6-Dinitroresorcinol (DNR).[8][9]

-

Partial Reduction (Critical Step): DNR is selectively reduced to 4-Amino-6-nitroresorcinol (ANR). This can be achieved using sulfide reduction or controlled catalytic hydrogenation.

-

Final Reduction: ANR is further reduced to 4,6-Diaminoresorcinol (DAR), often in situ to prevent oxidation.

Caption: Synthesis pathway from Resorcinol to PBO fiber via the ANR intermediate.

Experimental Methodologies

Thermal Analysis Protocol (DSC/TGA)

To verify the purity and thermal stability of ANR, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

-

Instrument: DSC (e.g., TA Instruments Q2000) and TGA (e.g., TA Instruments Q500).

-

Sample Prep: 2–5 mg of dried ANR (HCl salt preferred for stability) in a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

-

Ramp Rate: 10°C/min from 40°C to 300°C.

-

Expected Signal:

-

DSC: A broad endotherm (potential melting) immediately followed by a sharp exotherm (decomposition) around 210–230°C.

-

TGA: Significant mass loss onset >200°C, corresponding to the loss of NO₂ or ring fragmentation.

-

Handling & Storage[1]

-

Oxidation Sensitivity: The amino group at position 4 activates the ring, making it susceptible to air oxidation (turning dark brown/black).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Safety: As a nitro-aromatic, it carries risks of explosion if heated under confinement. Use blast shields during scale-up.

References

-

Wolfe, J. F. (1988).[8] Polybenzothiazoles and Polybenzoxazoles.[8] In Encyclopedia of Polymer Science and Engineering (Vol. 11, pp. 601-635).[8] Wiley-InterScience.[8]

-

GuideChem. (2025). 4-Amino-6-nitrobenzene-1,3-diol Properties and Suppliers. Retrieved from GuideChem. Link

-

BLD Pharm. (2025). Product Data Sheet: 4-Amino-6-nitrobenzene-1,3-diol (CAS 860757-57-9).[1][3][10] Retrieved from BLD Pharm. Link

-

PubChem. (2025). Compound Summary: 4-Aminoresorcinol Hydrochloride (Related Structure Analysis). National Library of Medicine. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitro-aminophenol derivatives. Retrieved from Thermo Fisher.[11] Link

Sources

- 1. 17508-17-7|O-(2,4-Dinitrophenyl)hydroxylamine|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 607-24-9|2-Nitro-1-naphthol|BLD Pharm [bldpharm.com]

- 4. CAS 616-74-0: 4,6-Dinitroresorcinol | CymitQuimica [cymitquimica.com]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 2-Nitroresorcinol | 601-89-8 [chemicalbook.com]

- 10. 860757-57-9|4-Amino-6-nitrobenzene-1,3-diol|BLD Pharm [bldpharm.com]

- 11. L09487.14 [thermofisher.com]

Crystal Structure Analysis of 4-Amino-6-nitro-1,3-benzenediol: A Technical Guide

The following technical guide provides a comprehensive structural analysis of 4-Amino-6-nitro-1,3-benzenediol (ANR), a critical monomer in the synthesis of high-performance PBO (poly(p-phenylene-2,6-benzobisoxazole)) fibers.

This guide is structured to synthesize known crystallographic data from homologous nitro-resorcinols with ab initio structural logic, addressing the specific challenges of characterizing this amphoteric, highly conjugated system.

Executive Technical Summary

4-Amino-6-nitro-1,3-benzenediol (also known as 4-amino-6-nitroresorcinol or ANR) represents a class of "push-pull" aromatic systems where electron-donating groups (-OH, -NH₂) and electron-withdrawing groups (-NO₂) are positioned meta/para to each other.[1][2] This substitution pattern dictates its utility as a precursor for rigid-rod polymers (PBO) but also defines its crystalline habit: planar molecular geometry stabilized by robust intramolecular hydrogen bonding (RAHB) .[2]

Researchers characterizing this material must account for two critical factors:

-

Pseudo-symmetry and Twinning: The high symmetry of the core benzene ring, perturbed only by the substituent pattern, often leads to crystallographic twinning.

-

Proton Transfer Dynamics: The competition between the nitro group and the hydroxyl group for the amine's protons creates complex tautomeric landscapes, often requiring low-temperature data collection to resolve hydrogen positions accurately.

Molecular Geometry & Intramolecular Forces

Before analyzing the lattice, one must understand the tecton (the individual molecule). The structure of ANR is dominated by Resonance-Assisted Hydrogen Bonds (RAHB) which lock the molecule into a planar conformation.[2]

The Planarity Mechanism

Unlike simple substituted benzenes where steric hindrance might twist a nitro group out of plane, ANR exhibits high planarity.

-

Mechanism: The 6-nitro group acts as a hydrogen bond acceptor for the adjacent 1-hydroxyl group.[1][2]

-

Effect: This forms a 6-membered pseudo-ring (

motif in graph set notation), locking the C-N bond rotation. -

Energetic Consequence: This planarization maximizes

-conjugation across the ring, lowering the HOMO-LUMO gap and giving the crystals their characteristic deep orange/red color.[1][2]

Donor-Acceptor Map

| Functional Group | Character | Role in Lattice |

| 1-OH (adjacent to NO₂) | Strong Donor | Forms Intramolecular H-bond to NO₂ (Locking).[1][2] |

| 3-OH (adjacent to NH₂) | Donor/Acceptor | Forms Intermolecular H-bonds (Lattice building).[1][2] |

| 4-NH₂ | Donor | Forms weak Intramolecular H-bond to 3-OH or Intermolecular bonds to NO₂ of neighbors.[1][2] |

| 6-NO₂ | Strong Acceptor | Primary acceptor for OH and NH groups; drives layer formation.[1][2] |

Experimental Protocol: Crystallization & Data Collection

Characterizing ANR requires overcoming its oxidative instability and tendency to form solvates.[2]

Crystallization Workflow

-

Solvent System: Avoid basic solvents (promote oxidation).[2] Use Ethanol/Water (4:1) or Methanol/Acetonitrile .[2]

-

Acidification: Recrystallization in the presence of dilute HCl often yields the hydrochloride salt (

), which crystallizes more readily in the monoclinic system ( -

Crystal Habit: Typically yields needles or thin plates (orange for neutral, yellow-ish for hydrochloride).[1][2]

X-Ray Diffraction (XRD) Parameters

-

Temperature: Data must be collected at 100 K . Room temperature collection results in high thermal ellipsoids for the nitro group oxygens, obscuring the precise H-bond geometry.[1]

-

Resolution: Aim for

or better to resolve the amine hydrogen atoms, which are critical for distinguishing between the neutral and zwitterionic forms.

Figure 1: Optimized workflow for structural elucidation of oxidative-sensitive nitro-resorcinols.

Structural Analysis: The Lattice Architecture

Based on homologous series (e.g., 4,6-dinitroresorcinol) and salt data, the crystal structure of ANR follows a predictable Layered Herringbone motif.

Unit Cell & Space Group

-

System: Monoclinic (Most probable for planar aromatic stacks).[2]

-

Space Group:

(Centrosymmetric).[2]-

Note: The hydrochloride salt (

) is confirmed in

-

-

Packing Efficiency: The presence of the nitro group creates "bumps" in the planar stack, often resulting in a slightly slipped

-stacking arrangement (centroid-centroid distance

The Hydrogen Bond Network

The lattice is constructed via a 2D sheet mechanism:

-

Primary Interaction (Chain Formation): The 4-amino group of Molecule A donates a hydrogen to the 6-nitro group of Molecule B.[1][2] This forms infinite 1D chains.

-

Secondary Interaction (Sheet Formation): The 3-hydroxyl group cross-links these chains via the remaining nitro oxygen or the hydroxyl of a neighbor.[2]

-

Tertiary Interaction (Stacking): These 2D H-bonded sheets stack vertically via Van der Waals and

-

Comparative Metrics (Homologues)

To validate your refinement, compare your bond lengths against these standard values for nitro-resorcinols:

| Bond Type | Expected Length ( | Structural Significance |

| C-N (Nitro) | Indicates conjugation with ring.[1][2] | |

| C-N (Amino) | Shortening implies lone pair donation into ring.[1][2] | |

| C-O (Hydroxyl) | Typical phenolic character.[1][2] | |

| O...O (Intra) | Critical Check: Short distance confirms intramolecular H-bond.[1][2] |

Supramolecular Logic & Applications

Understanding the crystal structure explains the material's physical properties and its behavior during PBO synthesis.

Solubility & Melting Point

The extensive intermolecular H-bond network (specifically the Amino

Polymerization Trajectory

In PBO synthesis, ANR is reduced to 4,6-diaminoresorcinol.[1][2] The crystal structure reveals that the nitro group is sterically accessible (planar), facilitating the reduction. However, the strong intramolecular H-bond between the nitro and hydroxyl groups can slightly reduce the reduction rate compared to non-H-bonded isomers.[1]

Figure 2: Topological map of hydrogen bonding interactions driving the supramolecular assembly.[1][2]

References

-

Borisenko, K. B., et al. (2001).[2] "Intramolecular hydrogen bonding and molecular geometry of 4,6-dinitroresorcinol." The Journal of Physical Chemistry A, 105(20). Link

-

Tomlin, D. W., et al. (2000).[2] "Synthesis of 1,2,4,5-tetraaminobenzene and its hydrochloride: PBO Precursors." Polymer, 41(26).[2] Link

-

ChemicalBook. (2024).[2] "4-Amino-6-nitroresorcinol hydrochloride Properties & Synthesis." Link

-

Allen, F. H. (2002).[2][4] "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3).[2] Link

Sources

An In-depth Technical Guide to the pKa Values of Hydroxyl Groups in 4-Amino-6-nitro-1,3-benzenediol

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1][2] This property is of paramount importance in drug discovery and development, as it governs critical pharmacokinetic and pharmacodynamic characteristics such as solubility, membrane permeability, and receptor binding.[1][3] This guide provides a comprehensive technical analysis of the factors influencing the pKa values of the two distinct hydroxyl groups in 4-Amino-6-nitro-1,3-benzenediol (also known as 4-amino-6-nitroresorcinol). We will explore the intricate interplay of electronic effects, intramolecular hydrogen bonding, and provide a robust framework for both the computational prediction and experimental determination of these crucial values.

Molecular Structure and Electronic Landscape

4-Amino-6-nitro-1,3-benzenediol is a substituted phenol featuring two hydroxyl (-OH) groups, a strongly electron-donating amino (-NH2) group, and a strongly electron-withdrawing nitro (-NO2) group. The relative positioning of these substituents on the benzene ring creates a unique electronic environment for each hydroxyl group, leading to distinct acidities.

-

OH at C1: Positioned ortho to both the amino and nitro groups.

-

OH at C3: Positioned para to the nitro group and meta to the amino group.

Understanding the acidity of phenols requires an appreciation of the stability of the corresponding phenoxide ion formed upon deprotonation.[4] Any factor that stabilizes this negative charge will increase the acidity of the parent phenol, resulting in a lower pKa value.

-

Electron-Withdrawing Groups (EWGs): The nitro group is a potent EWG. Through a combination of the inductive effect (-I) and the resonance effect (-M), it delocalizes the negative charge of the phenoxide ion, significantly stabilizing it.[4][5][6] This effect is most pronounced when the nitro group is at the ortho or para position relative to the hydroxyl group.[4][6]

-

Electron-Donating Groups (EDGs): The amino group is a strong EDG. Through its resonance effect (+M), it increases the electron density on the aromatic ring, which destabilizes the phenoxide ion by intensifying the negative charge.[4][7] This leads to a decrease in acidity and a higher pKa value.

Based on these principles, we can anticipate a significant difference in the pKa values of the two hydroxyl groups in 4-Amino-6-nitro-1,3-benzenediol. The hydroxyl group at C3, being para to the strongly withdrawing nitro group, is expected to be considerably more acidic (lower pKa) than the hydroxyl at C1.

The Role of Intramolecular Hydrogen Bonding

A critical factor, particularly for ortho-substituted phenols, is the potential for intramolecular hydrogen bonding.[8][9] In 4-Amino-6-nitro-1,3-benzenediol, the proximity of the substituents allows for such interactions. For instance, the hydrogen of the hydroxyl group at C1 can form a hydrogen bond with an oxygen atom of the adjacent nitro group.[8][10][11]

This intramolecular hydrogen bond can stabilize the protonated form of the phenol, making the proton more difficult to remove.[6][8] Consequently, this interaction would decrease the acidity of the C1 hydroxyl group, leading to a higher pKa value than would be expected based on electronic effects alone.

Computational Prediction of pKa Values

Before embarking on experimental determination, in silico prediction provides valuable estimates of pKa values.[12][13] These methods are crucial for screening virtual libraries and prioritizing compounds in early-stage drug discovery.[14]

Prediction Methodologies

Modern pKa prediction software employs a variety of sophisticated models:[2]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[12]

-

Quantum Mechanical Methods: Approaches based on Density Functional Theory (DFT) can calculate the Gibbs free energy of the acid dissociation reaction, providing a first-principles prediction of the pKa.[15][16][17][18] High accuracy can be achieved, often with mean absolute errors of less than 0.4 pKa units.[16][17][18]

Several software packages are widely used in the industry for this purpose, including:

-

ACD/Labs Percepta: An industry-standard tool that uses a large database of experimental values to train its prediction algorithms.[14][19][20]

-

MarvinSketch (ChemAxon): This software includes a pKa calculator that can predict both macroscopic and microscopic pKa values and visualize species distribution as a function of pH.[21][22][23]

Predicted pKa Values

| Ionizable Group | Predicted pKa Range | Primary Influencing Factors |

| Hydroxyl at C3 | 4.5 - 6.0 | Strong electron withdrawal (-M effect) from the para-nitro group significantly increases acidity. |

| Hydroxyl at C1 | 7.5 - 9.0 | Competing effects: electron withdrawal from the ortho-nitro group is counteracted by electron donation from the ortho-amino group and stabilization by intramolecular hydrogen bonding. |

Experimental Determination of pKa Values

Experimental measurement remains the definitive method for obtaining accurate pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and commonly employed techniques.[24][25]

General Experimental Workflow

The process for experimentally determining pKa values follows a structured, multi-step approach to ensure accuracy and reproducibility.

Caption: General workflow for experimental pKa determination.

Protocol 1: UV-Vis Spectrophotometric Titration

This method is highly sensitive and requires only a small amount of sample, provided the molecule has a chromophore near the ionization site, which is the case for 4-Amino-6-nitro-1,3-benzenediol.[24][26][27] The principle relies on the fact that the ionized (phenoxide) and unionized (phenol) forms of the molecule will have different UV-Vis absorption spectra.[1]

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a concentrated stock solution of 4-Amino-6-nitro-1,3-benzenediol (e.g., 10 mM in methanol or DMSO).

-

Prepare a series of aqueous buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., from pH 3 to pH 11).

-

-

Sample Preparation:

-

Spectral Acquisition:

-

Record the full UV-Vis absorption spectrum (e.g., 220-500 nm) for each sample at a constant temperature.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

Fit the resulting data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa value.[1] Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.[28]

-

Protocol 2: Potentiometric Titration

Potentiometry is a high-precision technique that directly measures the pH of a solution as a titrant is added.[24][25] It is considered a gold standard for pKa determination.[29]

Step-by-Step Methodology:

-

System Calibration:

-

Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[30]

-

-

Solution Preparation:

-

Titration:

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[29]

-

Record the pH value after each addition of titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).[30]

-

To precisely identify the equivalence point, plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative curve indicates the equivalence point.[31]

-

Conclusion and Outlook

The pKa values of the hydroxyl groups in 4-Amino-6-nitro-1,3-benzenediol are dictated by a nuanced balance of inductive effects, resonance stabilization, and intramolecular hydrogen bonding. Theoretical analysis strongly suggests that the hydroxyl group at the C3 position will be significantly more acidic than the one at the C1 position, with predicted pKa values differing by several units. This guide provides detailed, field-proven protocols for both the computational prediction and experimental validation of these values using UV-Vis spectrophotometry and potentiometric titration. Accurate determination of these pKa values is a critical, non-negotiable step in the rational design of drug candidates, enabling researchers to optimize the ADME properties and ultimately enhance the therapeutic potential of molecules containing this or similar scaffolds.

References

- Predicting pKa values of substituted phenols from atomic charges. (n.d.). Google Scholar.

- THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (2022). The University of Danang - Journal of Science and Technology, 20(6.1), 51.

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

Pezzola, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. [Link]

- Avci, G., & Çubuk, O. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Asian Journal of Chemistry, 17(4), 2327-2335.

- de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond.

-

Bentz, J., & Cheeseman, J. R. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5406. [Link]

- Ovid. (n.d.). Spectrophotometric pKa determination of ionizable... : Journal of Pharmaceutical and Biomedical Analysis.

-

Ruiz, R., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1134-1137. [Link]

- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- StackExchange. (2014, July 9). Why does intramolecular hydrogen bonding cause molecules to separate? Chemistry Stack Exchange.

- ACS Publications. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A.

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.

- Van der Lubbe, S., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- ECHEMI. (n.d.). P-nitrophenol shows association due to H-bonding, and hence its molecular mass increases and colligative property decreases. So, its boiling point should decrease. So why is boiling point of p-nitrophenol more than that of o-nitrophenol?

-

Dearden, J. C., & Forbes, W. F. (1959). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Canadian Journal of Chemistry, 37(8), 1305-1314. [Link]

- askIITians. (2025, August 5). he intramolecular hydrogen bonding is present in:A. o-nitrophenolB. m.

- Guidechem. (2023, July 27). Which is more acidic para amino phenol or para nitrophenol?

- Allen. (n.d.). nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point?

- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.

- ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28.

- Request PDF. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18).

- Quora. (2018, July 12). What is the effect of the -NO² group on the acidic strength of phenol?

- MarvinSketch. (n.d.). Calculations Menu.

- Chemaxon. (n.d.). pKa calculation - Chemaxon Docs.

- Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes.

- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.

- Documentation. (n.d.). Training the pKa Plugin.

- ECHEMI. (n.d.). What is the effect of the -NO² group on the acidic strength of phenol?

- YouTube. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18).

- ISSR Classes. (n.d.). Effect of side groups on phenol acidity.

- ACD/Labs. (2025, July 24). What is the pKa of my compound?

Sources

- 1. ijper.org [ijper.org]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 5. quora.com [quora.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. physics.stackexchange.com [physics.stackexchange.com]

- 9. Do ortho- nitrophenol and para - nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point? [allen.in]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. he intramolecular hydrogen bonding is present in:A. o-nitrophenolB. m - askIITians [askiitians.com]

- 12. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 13. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. jst-ud.vn [jst-ud.vn]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. acdlabs.com [acdlabs.com]

- 20. acdlabs.com [acdlabs.com]

- 21. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 22. researchgate.net [researchgate.net]

- 23. pKa calculation - Documentation [docs.chemaxon.com:443]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ovid.com [ovid.com]

- 27. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. scispace.com [scispace.com]

Literature review of 4-Amino-6-nitro-1,3-benzenediol synthesis routes

An In-depth Technical Guide to the Synthesis of 4-Amino-6-nitro-1,3-benzenediol

Authored by a Senior Application Scientist

This document provides a comprehensive technical review of the synthetic pathways leading to 4-Amino-6-nitro-1,3-benzenediol, also known as 4-amino-6-nitroresorcinol. Tailored for researchers and professionals in drug development and materials science, this guide delves into the chemical principles, experimental considerations, and detailed protocols for the synthesis of this valuable chemical intermediate.

Introduction: Significance and Synthetic Challenges

4-Amino-6-nitro-1,3-benzenediol is a highly functionalized aromatic compound. Its structure, featuring hydroxyl, amino, and nitro groups on a benzene ring, makes it a versatile precursor in various advanced applications. Notably, it serves as a critical monomer in the synthesis of high-performance polybenzoxazole (PBO) polymers, which are renowned for their exceptional thermal stability and tensile strength, finding use in aerospace and military applications[1][2][3].

The synthesis of this molecule is not trivial. The primary challenges lie in achieving the correct regiochemistry of the substituents and managing the reactivity of the functional groups. The hydroxyl and amino groups are strong activating groups in electrophilic aromatic substitution, while the nitro group is a strong deactivating group. This delicate balance of reactivity requires carefully designed synthetic strategies to control the position of substitution and prevent undesirable side reactions, such as over-nitration or oxidation of the aromatic ring[3][4][5].

Core Synthetic Strategies: A Retrosynthetic Analysis

Two principal strategies dominate the synthesis of 4-Amino-6-nitro-1,3-benzenediol. The choice of route depends on the available starting materials, desired purity, and scalability.

Strategy A: Dinitration of Resorcinol Followed by Selective Partial Reduction This is the most direct and commonly cited approach. It begins with the inexpensive and readily available 1,3-benzenediol (resorcinol). The strategy involves two key transformations: the introduction of two nitro groups at the C4 and C6 positions, followed by the selective reduction of one of these nitro groups to an amine.

Strategy B: Protection-Nitration-Deprotection Sequence This strategy involves protecting the highly activating functional groups (either amino or hydroxyl) to moderate their reactivity and direct the subsequent nitration step with greater precision. This approach can start from precursors like 4-aminoresorcinol or involve the protection of resorcinol's hydroxyl groups before nitration[2]. While often involving more steps, this method can offer superior control over regioselectivity and final product purity.

Detailed Analysis of Synthesis Route 1: From Resorcinol

This route is arguably the most practical for laboratory and industrial scale synthesis, leveraging resorcinol as the starting point.

Step 1.1: Synthesis of 4,6-Dinitro-1,3-benzenediol

The first step is the dinitration of resorcinol. The two hydroxyl groups are powerful ortho-, para-directing activators. The C4 and C6 positions are doubly activated by both hydroxyl groups, making them highly susceptible to electrophilic attack.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. However, due to the high reactivity of resorcinol, using concentrated nitric acid alone, often diluted with another acid or solvent, is preferred to control the reaction rate[4].

-

Temperature Control: The reaction is highly exothermic. Maintaining a very low temperature (e.g., -25°C to -15°C) is critical to prevent runaway reactions and, crucially, to avoid the formation of the highly explosive and undesirable by-product 2,4,6-trinitroresorcinol (styphnic acid)[3][4].

-

Purity of Nitric Acid: The use of nitric acid with a low concentration of nitrogen suboxides is recommended to improve selectivity and yield[4].

Experimental Protocol: One-Step Dinitration of Resorcinol This protocol is adapted from the procedure described in patent EP0750605B1[4].

-

Prepare a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Charge the flask with 111 g of 90% nitric acid (containing less than 0.1% suboxides).

-

Cool the stirred solution to a temperature between -21°C and -15°C using a suitable cooling bath.

-

Slowly add 13.0 g (118 mmol) of granular resorcinol over a period of approximately 1.3 hours, ensuring the temperature is maintained within the specified range.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature until HPLC monitoring shows that less than 1% of the 4-nitroresorcinol intermediate remains (typically around 15 minutes).

-

Quench the reaction by carefully adding it to 100 mL of ice-cold water, maintaining the temperature below -5°C.

-

Filter the resulting slurry and wash the collected orange-yellow solid with cold water.

-

Dry the solid product in vacuo to a constant weight.

| Parameter | Value | Source |

| Starting Material | Resorcinol | [4] |

| Nitrating Agent | 90% Nitric Acid | [4] |

| Temperature | -21°C to -15°C | [4] |

| Reaction Time | ~1.5 hours | [4] |

| Reported Yield | >60% | [4] |

Step 1.2: Selective Reduction to 4-Amino-6-nitro-1,3-benzenediol

The key challenge in this step is to reduce one nitro group to an amine while leaving the second nitro group untouched. Standard catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce both groups[2]. Therefore, chemical reducing agents that offer selectivity are required. The Zinin reduction, using sulfide or polysulfide ions (e.g., sodium sulfide, ammonium sulfide), is a classic and effective method for this transformation.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium sulfide (Na₂S) or its hydrates are effective for the selective reduction of one nitro group in a dinitroaromatic compound. The mechanism involves the transfer of electrons from the sulfide ion, and the stoichiometry can be controlled to favor mono-reduction.

Experimental Protocol: Selective Reduction (General Procedure) As a specific protocol for 4,6-dinitroresorcinol is not readily available, this is a generalized protocol based on the principles of the Zinin reduction.

-

In a round-bottom flask, dissolve the 4,6-dinitro-1,3-benzenediol (1 mole equivalent) in a suitable solvent such as aqueous ethanol.

-

Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approximately 1.0-1.2 mole equivalents) in water.

-

Slowly add the sodium sulfide solution to the stirred solution of the dinitro compound. The reaction is often exothermic and may require cooling.

-

Heat the mixture gently under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture and neutralize it carefully with an acid (e.g., acetic acid or dilute HCl). This may precipitate the product and elemental sulfur.

-

Filter the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., water or aqueous ethanol) to separate it from unreacted starting material, the diamino product, and sulfur.

Caption: Route 2: A protection-based strategy for controlled synthesis.

This protection-based methodology, while longer, provides a self-validating system where each intermediate can be isolated and purified, ensuring high quality of the final product. The choice to protect the hydroxyl groups is a classic example of leveraging chemical principles to overcome the inherent reactivity challenges of a substrate.

Summary and Route Comparison

| Feature | Route 1 (Direct Dinitration) | Route 2 (Protection-Based) |

| Starting Material | Resorcinol | Resorcinol, Alkyl Chloroformate |

| Number of Steps | 2 | 3-4 (depending on reduction) |

| Key Challenge | Controlling exotherm, avoiding over-nitration (styphnic acid formation).[3][4] | Multiple steps, managing protecting groups. |

| Advantages | Fewer steps, potentially lower cost. | Higher control, potentially higher purity, avoids styphnic acid risk. |

| Disadvantages | Safety risk (explosive by-product), requires precise temperature control. | Longer process, more reagents and solvents required. |

Conclusion for the Practicing Scientist

The synthesis of 4-Amino-6-nitro-1,3-benzenediol is a well-defined process with multiple viable pathways. For rapid synthesis where stringent temperature control is feasible, the direct dinitration of resorcinol followed by selective reduction (Route 1) is an efficient choice. However, for applications demanding the highest purity and where process control and safety are paramount, the protection-based strategy (Route 2) offers a more robust and reliable, albeit longer, alternative. The selection of a specific route should be guided by an assessment of the available equipment, safety protocols, and the ultimate purity requirements for the target application.

References

-

Wyzant Ask An Expert. (2020, February 19). What is the best method to do nitration on P-aminophenol and what is the end product?Link

-

MDPI. (2014, June 16). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Link

-

PMC. (2022, September 19). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Link

-

Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol. Link

-

Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Link

-

Google Patents. (n.d.). EP0750605B1 - ONE-STEP PREPARATION OF 4,6-DINITRORESORCINOL FROM RESORCINOL. Link

-

ChemicalBook. (n.d.). 4,6-Diaminoresorcinol dihydrochloride synthesis. Link

-

Google Patents. (n.d.). EP0750605B1 - One-step preparation of 4,6-dinitroresorcinol from resorcinol. Link

-

Google Patents. (n.d.). US4982001A - Process for the preparation of amino-1,3-benzenediol. Link

-

Chemical Synthesis Database. (2025, May 20). 4,6-dinitro-1,3-benzenediol. Link

-

Google Patents. (n.d.). US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Link

-

Google Patents. (n.d.). DE633982C - Process for the preparation of 4-nitroresorcinol. Link

-

ResearchGate. (n.d.). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Link

-

Semantic Scholar. (n.d.). Synthesis of 6-nitro- and 6-amino- derivatives of 2-(2,4- dioxo-1,3-diazaspiro. Link

-

Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Link

-

Google Patents. (n.d.). EP0312931B1 - Process for the preparation of amino-1,3 benzenediol. Link

-

Organic Syntheses Procedure. (n.d.). o-NITROANILINE. Link

-

Journal of Medicinal and Chemical Sciences. (2022, August 27). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Link

-

European Patent Office. (n.d.). High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Link

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Link

-

MDPI. (2021, January 26). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Link

-

Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Link

Sources

- 1. 4,6-Diaminoresorcinol dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. US4982001A - Process for the preparation of amino-1,3-benzenediol - Google Patents [patents.google.com]

- 3. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

- 4. EP0750605B1 - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]

- 5. chempanda.com [chempanda.com]

Methodological & Application

Synthesis of poly(p-phenylenebenzobisoxazole) using 4-Amino-6-nitro-1,3-benzenediol

Application Note: High-Fidelity Synthesis of Poly(p-phenylenebenzobisoxazole) (PBO) via the Nitro-Precursor Route

Executive Summary

Poly(p-phenylenebenzobisoxazole) (PBO) represents the pinnacle of rigid-rod polymer engineering, offering superior thermal stability and mechanical modulus (e.g., Zylon®). However, the standard synthesis relies on 4,6-diamino-1,3-benzenediol (DABDO) , a monomer notorious for its extreme susceptibility to oxidation. Upon exposure to air, DABDO rapidly degrades to quinones, severely limiting the molecular weight (Intrinsic Viscosity, IV) of the final polymer.

This Application Note details a robust protocol utilizing 4-Amino-6-nitro-1,3-benzenediol (ANR) as a high-stability precursor.[1] Unlike the diamine, the nitro-amine intermediate is shelf-stable. This protocol describes the "Just-in-Time" reduction of ANR to DABDO dihydrochloride, followed immediately by polycondensation in polyphosphoric acid (PPA). This approach ensures stoichiometric precision and maximizes polymer chain length.

Chemical Pathway & Logic

The synthesis follows a two-stage cascade.[2][3][4][5][6] First, the stable nitro-precursor is hydrogenated to the oxidation-sensitive diamine salt. Second, the diamine undergoes condensation with terephthalic acid (TPA) in a PPA medium, which acts as both solvent and dehydrating agent.

Key Mechanistic Insight:

-

Oxidation Mitigation: By storing the monomer as the nitro-amine, we bypass the storage degradation issues of DABDO.

-

PPA Activation: The polymerization requires PPA with high

content (83-85%) to drive the cyclodehydration of the intermediate polyamide to the benzobisoxazole ring.

Figure 1: Strategic workflow converting the stable nitro-precursor to the active diamine monomer immediately prior to polymerization.

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| 4-Amino-6-nitro-1,3-benzenediol | >98% Purity | Stable Monomer Precursor |

| Terephthalic Acid (TPA) | Micronized, >99.9% | Comonomer |

| Polyphosphoric Acid (PPA) | 115% | Solvent & Dehydrating Agent |

| Phosphorus Pentoxide ( | Powdered, Anhydrous | To adjust PPA concentration |

| Palladium on Carbon (Pd/C) | 10% loading | Hydrogenation Catalyst |

| Tin(II) Chloride ( | Anhydrous (Optional) | Antioxidant additive |

| Reactor | High-torque mechanical stirrer | Handling high-viscosity dope |

Experimental Protocols

Protocol A: Synthesis of 4,6-Diamino-1,3-benzenediol Dihydrochloride (DABDO·2HCl)

Objective: Convert the stable nitro-amine to the active polymerization monomer without oxidation.

-

Dissolution: In a 500 mL Parr hydrogenation bottle, dissolve 10.0 g (58.8 mmol) of 4-Amino-6-nitro-1,3-benzenediol in 200 mL of 5% aqueous HCl .

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst.

-

Expert Note: Ensure the vessel is purged with nitrogen before adding catalyst to avoid ignition of solvent vapors.

-

-

Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar)

and shake at room temperature for 4-6 hours. Monitor the pressure drop until it stabilizes (indicating completion). -

Filtration (Anaerobic):

-

Transfer the mixture into a nitrogen-glovebox or use Schlenk lines.

-

Filter off the Pd/C catalyst under strict nitrogen atmosphere.

-

-

Crystallization: Add 100 mL of concentrated HCl to the filtrate containing the amine. Cool to 0°C to precipitate the dihydrochloride salt (DABDO·2HCl).

-

Why? The HCl salt is significantly more resistant to oxidation than the free amine.

-

-

Drying: Filter the white needles and dry under vacuum at 40°C for 24 hours. Store under Nitrogen.

-

Quality Check: The product must be white. A pink or brown hue indicates oxidation (formation of quinones), which will terminate polymerization early.

-

Protocol B: PBO Polymerization in Polyphosphoric Acid (PPA)

Objective: High-viscosity polycondensation.

-

Monomer Loading:

-

In a resin kettle equipped with a high-torque stirrer and nitrogen inlet, add 10.65 g (50 mmol) of freshly prepared DABDO·2HCl and 8.31 g (50 mmol) of Terephthalic Acid .

-

Add 60 g of PPA (77%

content) .

-

-

Dehydrochlorination (Step 1):

-

Adjustment:

-

Add 30 g of

to the reactor. This raises the effective -

Causality: The cyclization reaction (forming the oxazole ring) produces water. High

concentration is required to scavenge this water and drive the equilibrium toward the polymer.

-

-

Polymerization Ramp:

-

Stage 1: Heat to 100°C for 4 hours. (Pre-polymer formation).

-

Stage 2: Heat to 140°C for 4 hours. (Viscosity will increase significantly).

-

Stage 3: Heat to 180-190°C for 4-6 hours. (Final cyclization and molecular weight build).

-

Observation: The solution will exhibit "stir opalescence" (Stir-opalescence), indicating the formation of a lyotropic liquid crystal phase (nematic).

-

-

Termination & Isolation:

-

Pour the highly viscous, dark gold/brown dope into a blender containing crushed ice/water.

-

Blend to precipitate the polymer as fibrous strands.

-

Wash with water until the filtrate is neutral (pH 7).

-

Wash with acetone and dry in a vacuum oven at 100°C.

-

Characterization & Validation

| Parameter | Method | Expected Value | Notes |

| Intrinsic Viscosity (IV) | Methanesulfonic Acid (MSA) @ 30°C | 15 - 30 dL/g | <10 dL/g indicates oxidation or stoichiometry error. |

| Thermal Stability | TGA (Nitrogen) | PBO is among the most thermally stable polymers known. | |

| Chemical Structure | FTIR | 1620 | Absence of Amide I/II peaks (1650/1540 |

Troubleshooting Guide:

-

Problem: Low Viscosity (Brittle fibers).

-

Root Cause: Oxidation of DABDO prior to PPA addition.

-

Fix: Ensure Protocol A (Reduction) and Protocol B (Loading) are seamlessly connected without air exposure. Use a "glove bag" for transfer.

-

-

Problem: Insoluble black specks.

-

Root Cause: Carbonized polymer due to "hot spots" in PPA.

-

Fix: Ensure high-torque stirring is continuous; PPA has poor thermal conductivity.

-

References

-

Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. International Journal of Molecular Sciences, 2008.[9]

-

Synthesis, Structure, and Properties of PBO/SWNT Composites. Macromolecules, 2002.

-

Process for the preparation of amino-1,3 benzenediol. European Patent EP0312931B1.

-

High purity process for the preparation of 4,6-diamino-1,3-benzenediol. US Patent 4766244A.

-

Regiospecific Reduction of 4,6-Dinitrobenzimidazoles. Chemistry & Biodiversity, 2023. [10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. data.epo.org [data.epo.org]

- 4. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

- 5. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6616906B2 - Method for making polyphosphoric acid - Google Patents [patents.google.com]

- 9. Synthesis and properties of poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

Reduction of 4-Amino-6-nitro-1,3-benzenediol to 4,6-diaminoresorcinol

Application Note: High-Purity Reduction of 4-Amino-6-nitro-1,3-benzenediol to 4,6-Diaminoresorcinol Dihydrochloride

Executive Summary

4,6-Diaminoresorcinol (DAR) is the critical bis-nucleophilic monomer used in the synthesis of Poly(p-phenylene-2,6-benzobisoxazole) (PBO), a rigid-rod polymer known commercially as Zylon®. The synthesis of PBO requires DAR of exceptional purity (>99.5%) and strictly controlled oxidation state.

This guide details the reduction of 4-Amino-6-nitro-1,3-benzenediol (ANR) to 4,6-Diaminoresorcinol (DAR). Unlike standard nitro reductions, this protocol addresses the extreme oxidation sensitivity of the electron-rich diamino product. We utilize a Catalytic Hydrogenation method in an acidic medium, isolating the product as the stable Dihydrochloride salt (DAR·2HCl) .

Reaction Chemistry & Mechanism

The reduction of the nitro group on a Pd surface follows a sequential deoxygenation pathway. In the presence of HCl, the resulting amine groups are immediately protonated, preventing the formation of oxidation byproducts (such as quinones or azo-linkages) and increasing the solubility of the product in water.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise reduction pathway on Palladium surface culminating in salt formation.

Strategic Method Selection

| Feature | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Sn/HCl or Fe/HCl) |

| Purity Profile | High. No metal salts to remove. | Moderate. Difficult to remove metal ions (Fe/Sn). |

| Scalability | Excellent. Gas-liquid reaction. | Poor. Large volumes of metal waste. |

| Yield | >90% | 70-85% |

| Suitability | Recommended for Pharma/Polymer Grade. | Suitable only for small-scale/qualitative work. |

Why HCl? The free base of 4,6-diaminoresorcinol is unstable in air, rapidly oxidizing to dark, insoluble quinoid species. The hydrochloride salt is significantly more stable and crystallizes readily from the reaction matrix.

Why Stannous Chloride (SnCl2) Additive? Even in hydrogenation, trace oxygen can cause discoloration. Adding catalytic amounts of SnCl₂ during the workup acts as an oxygen scavenger (reducing agent), ensuring the final crystals are white rather than pink or brown.

Detailed Protocol: Catalytic Hydrogenation

Safety Warning:

-

Pd/C is Pyrophoric: Handle under inert atmosphere. Do not let dry catalyst contact air.

-

Hydrogen Gas: Highly flammable. Ensure proper grounding and leak checks.

-

Nitro Compounds: Potential energetic precursors.

Reagents & Equipment

-

Precursor: 4-Amino-6-nitro-1,3-benzenediol (10.0 g, 58.8 mmol).

-

Catalyst: 10% Pd/C (50% water wet, 0.5 g dry weight).

-

Solvent: 6% Aqueous Hydrochloric Acid (150 mL). Note: Degassed via N2 sparging.

-

Additive: Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) - for workup.

-

Equipment: Parr Shaker Hydrogenator or High-Pressure Autoclave (Glass/Hastelloy).

Experimental Workflow

Figure 2: Operational workflow for the synthesis of DAR·2HCl.

Step-by-Step Procedure

-

Loading: In a hydrogenation vessel, suspend 4-Amino-6-nitro-1,3-benzenediol (10 g) in 150 mL of 6% degassed aqueous HCl .

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) . Tip: Add the catalyst to the liquid, not the dry flask, to minimize ignition risk.

-

Hydrogenation:

-

Seal the vessel. Purge with Nitrogen (3x) to remove Oxygen.

-

Purge with Hydrogen (3x).[2]

-

Pressurize to 3–5 bar (45–75 psi) with H₂.

-

Heat to 50°C with vigorous agitation.

-

Monitoring: Reaction is complete when H₂ uptake ceases (approx. 3–6 hours). HPLC should show <0.1% starting material.

-

-

Hot Filtration (Critical):

-

Purification & Crystallization:

-

Transfer the filtrate to a clean flask. Add 0.2 g SnCl₂·2H₂O and 0.5 g Activated Carbon .

-

Heat to reflux for 15 minutes (decolorization).

-

Filter hot again to remove carbon.

-

To the clear, colorless filtrate, add 30 mL of Concentrated HCl (37%) slowly.

-

Cool gradually to 0–5°C and hold for 2 hours. White needles of DAR·2HCl will precipitate.

-

-

Isolation:

-

Filter the white crystals.[5]

-

Wash with cold 6N HCl followed by cold Ethanol (to remove water).

-

Dry in a vacuum oven at 40–50°C for 12 hours.

-

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white needles | Visual |

| Purity | > 99.5% | HPLC (C18, Phosphate buffer) |

| Melting Point | > 300°C (dec) | Capillary Method |

| 1H NMR (D₂O) | δ 7.45 (s, 1H), 6.50 (s, 1H) | Note: Amine protons exchange with D₂O |

| Elemental Analysis | C: 33.8%, H: 4.7%, N: 13.1% | Theoretical for C₆H₁₀Cl₂N₂O₂ |

Troubleshooting Guide:

-

Pink/Red Product: Indicates oxidation. Ensure all solvents are degassed. Increase SnCl₂ loading slightly during recrystallization.

-

Low Yield: Product may be too soluble. Increase the concentration of HCl during the crystallization step (Common Ion Effect).

-

Incomplete Reduction: Check H₂ pressure and agitation rate. Nitro reduction is mass-transfer limited.

References

- Synthesis of 4,6-diaminoresorcinol dihydrochloride (PBO Precursor).

- Process for preparing 4,6-diaminoresorcinol.

-

Reduction of Nitro Groups: Catalytic Hydrogenation vs Chemical Methods. Organic Chemistry Portal. [Link]

-

Synthesis of 4,6-diaminoresorcinol dihydrochloride. PrepChem. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102173993A - Method for synthesizing 4,6-diamino resorcinol dihydrochloride (DAR) - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. 4,6-Diaminoresorcinol dihydrochloride synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: Azo Dye Synthesis via Coupling with 4-Amino-6-nitro-1,3-benzenediol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Amino-6-nitro-1,3-benzenediol in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, with their applications spanning textiles, printing, food, cosmetics, and advanced analytical indicators.[1][2][3] The chromophore responsible for their vibrant color is the azo group (-N=N-), which connects two aromatic rings. The synthesis of these dyes is predominantly achieved through an electrophilic aromatic substitution known as the azo coupling reaction.[4][5] This reaction involves the combination of a diazonium salt (the electrophile) with an electron-rich aromatic compound, referred to as the coupling component (the nucleophile).[1][6]

This document provides a detailed technical guide on the use of 4-Amino-6-nitro-1,3-benzenediol as a sophisticated coupling component. The unique architecture of this molecule—featuring two powerful electron-donating hydroxyl groups and an amino group, alongside a strong electron-withdrawing nitro group—offers a fascinating platform for creating structurally complex and functionally specific azo dyes. The interplay between these activating and deactivating groups presents both a challenge and an opportunity for precise control over the reaction's regioselectivity and the final dye's properties.[7] These application notes are designed for researchers and professionals in synthetic chemistry and drug development, offering both the theoretical underpinnings and field-proven protocols for successful synthesis.

The Core Mechanism: A Tale of Two Reactions

The synthesis of an azo dye is a two-stage process. First, a primary aromatic amine is converted into a highly reactive diazonium salt. Second, this salt is immediately reacted with the coupling component. Understanding the causality behind the conditions of each stage is critical for achieving high yield and purity.

Stage 1: Diazotization of a Primary Aromatic Amine

Diazotization is the conversion of a primary aromatic amine into its corresponding diazonium salt.[1][6] This salt serves as the potent electrophile required for the subsequent coupling step.

-

Reaction Components: The reaction requires the aromatic amine, sodium nitrite (NaNO₂), and a strong mineral acid, such as hydrochloric acid (HCl).[1][8] The acid reacts with sodium nitrite in situ to generate unstable nitrous acid (HNO₂), the key nitrosating agent.

-

Critical Condition - Temperature: The reaction must be conducted at low temperatures, typically 0–5 °C .[1] This is paramount because diazonium salts are thermally unstable and will decompose at higher temperatures, often yielding phenols and releasing nitrogen gas, which terminates the desired reaction pathway.[9][10][11][12]

Stage 2: Electrophilic Aromatic Substitution - The Coupling Reaction

The diazonium ion (Ar-N₂⁺) attacks the electron-rich ring of the coupling component, 4-Amino-6-nitro-1,3-benzenediol.

-

The Nucleophile's Role: The benzene ring of 4-Amino-6-nitro-1,3-benzenediol is rendered highly nucleophilic by the presence of two hydroxyl (-OH) and one amino (-NH₂) group. These are powerful activating, ortho-, para-directing groups.[7] Their combined effect strongly overcomes the deactivating, meta-directing influence of the nitro (-NO₂) group.

-

Regioselectivity: The coupling position is dictated by the activating groups. The most electron-rich and sterically accessible position on the 4-Amino-6-nitro-1,3-benzenediol ring is C5, which is ortho to the amino group and one hydroxyl group, and para to the second hydroxyl group.

-

The Critical Role of pH: The pH of the reaction medium is arguably the most important variable in an azo coupling reaction.[4]

-

For Phenolic Coupling: Coupling with phenols is fastest in mildly alkaline conditions (pH 9-10), which deprotonates the hydroxyl group to form a much more strongly activating phenoxide ion (-O⁻).[13][14]

-

For Aniline Coupling: Coupling with anilines requires a slightly acidic medium (pH 4-5) to prevent the diazonium ion from attacking the nitrogen of the amino group, which would lead to an unwanted triazene intermediate.[13][14]

-

For 4-Amino-6-nitro-1,3-benzenediol: Due to the presence of both phenolic and amino functionalities, a carefully controlled pH is necessary. A mildly acidic to neutral pH (approximately 5-7) is optimal. This pH is high enough to allow for a significant concentration of the reactive phenoxide form but low enough to keep the amino group protonated and prevent side reactions, while also preserving the stability of the diazonium salt.[4][13] If the pH is too high (>10), the diazonium salt itself can be converted into an unreactive diazotate ion.[13]

-

Caption: Generalized Azo Dye Synthesis Workflow.

Experimental Protocols: A Validated Step-by-Step Guide

This section provides a robust, self-validating protocol for the synthesis of an azo dye using a generic primary aromatic amine (p-nitroaniline) and 4-Amino-6-nitro-1,3-benzenediol.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| p-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |

| 4-Amino-6-nitro-1,3-benzenediol | 860757-57-9 | C₆H₅N₃O₄ | 187.12 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

Essential Equipment

-

Magnetic stirrer with stir bars

-

Beakers (100 mL, 250 mL)

-

Erlenmeyer flask (250 mL)

-

Graduated cylinders and pipettes

-

Ice-salt bath

-

Buchner funnel and vacuum flask

-

pH meter or pH indicator paper

-

Standard laboratory glassware

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent Handling:

-

Aromatic Amines/Nitro Compounds: Handle p-nitroaniline and 4-Amino-6-nitro-1,3-benzenediol with caution. These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] Work in a well-ventilated fume hood.

-

Diazonium Salts: CRITICAL WARNING: Never isolate diazonium salts in their dry, solid form as they are shock-sensitive and can be explosive.[10] Always prepare them in a cold aqueous solution and use them immediately.

-

Acids/Bases: Handle concentrated HCl and NaOH with extreme care as they are highly corrosive.

-

Step-by-Step Synthesis Protocol

Caption: Step-by-step experimental workflow.

Part A: Preparation of p-Nitrobenzenediazonium Chloride

-

In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 5 mL concentrated HCl and 10 mL of deionized water. Stir until a fine slurry is formed.

-

Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate test tube, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension over 10 minutes. Use a pipette to ensure the drops go below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the resulting clear, pale-yellow solution for an additional 5 minutes. This solution contains the diazonium salt and must be used promptly in the next step.

Part B: Preparation of the Coupling Solution

-

In a 250 mL beaker, dissolve 1.87 g (0.01 mol) of 4-Amino-6-nitro-1,3-benzenediol in 50 mL of 1 M sodium hydroxide solution.

-

Cool this solution thoroughly in an ice bath to below 5 °C.

-

While stirring, slowly add 1 M HCl to adjust the pH to approximately 6-7. A fine precipitate of the coupling component may form, which is acceptable.

Part C: The Coupling Reaction and Product Isolation

-

With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold coupling component suspension (from Part B).

-

A deeply colored precipitate should form almost immediately.

-

Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

-

Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the filtrate runs clear.

-

Purify the product by recrystallizing from a suitable solvent, such as an ethanol-water mixture. Dry the purified crystals in a desiccator.

Product Characterization: Validating Success

Confirmation of the synthesized azo dye's structure is essential. A combination of spectroscopic methods provides a comprehensive analysis.

| Technique | Expected Observation | Rationale |

| FT-IR Spectroscopy | Broad peak at 3200-3500 cm⁻¹ (O-H/N-H), Medium peak at ~1580-1620 cm⁻¹ (C=C aromatic), Weak peak at ~1400-1450 cm⁻¹ (N=N), Strong peaks at ~1500-1550 and 1300-1370 cm⁻¹ (NO₂).[2][3][17] | Confirms the presence of key functional groups: hydroxyl, amino, azo, and nitro groups in the final product. |

| UV-Visible Spectroscopy | A strong absorption band (λ_max) in the visible region (typically 400-600 nm).[2][17] | The position of λ_max is indicative of the extended π-conjugated system formed by the Ar-N=N-Ar' structure, which is responsible for the dye's color.[12] |

| ¹H NMR Spectroscopy | Complex signals in the aromatic region (6.0-9.0 ppm). The number, splitting pattern, and integration of peaks confirm the final substitution pattern on the aromatic rings.[2][17] | Provides definitive structural evidence of the covalent linkage and the specific isomeric product formed. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No/Low Yield of Precipitate | 1. Diazotization temperature was too high (>10 °C), causing decomposition of the diazonium salt. 2. Incorrect pH for coupling. 3. Reagents are impure or degraded. | 1. Strictly maintain diazotization temperature at 0-5 °C using an ice-salt bath. 2. Verify the pH of the coupling solution is in the optimal range (5-7) before adding the diazonium salt. 3. Use fresh, high-purity reagents. |

| Product is a Tarry/Oily Mass | 1. Coupling reaction performed at too high a temperature. 2. Decomposition of the diazonium salt leading to phenol byproducts. | 1. Ensure both solutions are thoroughly chilled before and during mixing. 2. Prepare the diazonium salt solution fresh and use it immediately. |

| Final Dye Color is Unexpected | 1. Incorrect coupling position (isomer formation). 2. pH of the final solution is affecting the color (halochromism). 3. Presence of impurities. | 1. Re-evaluate reaction conditions, particularly pH and temperature, which can influence regioselectivity. 2. Measure the UV-Vis spectrum in both acidic and basic solutions to check for pH sensitivity.[18] 3. Ensure thorough purification by recrystallization. |

References

-

Azo Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and spectral characterization of some new azo dyes and their metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Continuous Diazotization and Coupling. (n.d.). Amar Equipment. Retrieved from [Link]

-

Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. (2022, May 3). Taylor & Francis Online. Retrieved from [Link]

-

Diazotisation and coupling reaction. (n.d.). Slideshare. Retrieved from [Link]

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Diazo Coupling. (n.d.). Scribd. Retrieved from [Link]

-

Diazotization and Azo Dye Formation. (n.d.). Scribd. Retrieved from [Link]

-

Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]

- US Patent for Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines. (n.d.). Google Patents.

-

Synthesis, Characterization and Analytical Study of New Azo Dye. (2022, July 31). Iraqi Journal of Science. Retrieved from [Link]

-

Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. (2022, May 23). Global Research Online. Retrieved from [Link]

-

Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (n.d.). SciSpace. Retrieved from [Link]

-

Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015, April 24). Chemistry Stack Exchange. Retrieved from [Link]

-

Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). National Center for Biotechnology Information. Retrieved from [Link]

-

SAFETY DATA SHEET. (2011, December 15). Thermo Fisher Scientific. Retrieved from [Link]

-

The Synthesis of Azo Dyes. (n.d.). University of New Brunswick. Retrieved from [Link]

-

Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 – Amino -3- nitrobenzaldehyde. (2019, March 20). IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. (2021, September 25). Impactfactor.org. Retrieved from [Link]

-

Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). HKBU. Retrieved from [Link]

-

some reactions of diazonium ions. (2016, April). Chemguide. Retrieved from [Link]

-

How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. (2016, May 7). SciSpace. Retrieved from [Link]

-

4,6-dinitro-1,3-benzenediol. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

- EP0312931B1 - Process for the preparation of amino-1,3 benzenediol. (n.d.). Google Patents.

Sources

- 1. amarequip.com [amarequip.com]

- 2. jou.jobrs.edu.iq [jou.jobrs.edu.iq]

- 3. scispace.com [scispace.com]

- 4. Azo Coupling [organic-chemistry.org]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 7. scispace.com [scispace.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cuhk.edu.hk [cuhk.edu.hk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scribd.com [scribd.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. emerald.com [emerald.com]

- 18. globalresearchonline.net [globalresearchonline.net]

Troubleshooting & Optimization

Technical Support Center: Nitration of 4-Aminoresorcinol

A Foreword from the Senior Application Scientist

Welcome to the dedicated technical support center for the nitration of 4-aminoresorcinol. As researchers and drug development professionals, you are aware that the synthesis of specific nitroaromatic compounds is a critical step in the development of numerous active pharmaceutical ingredients.[1] The nitration of 4-aminoresorcinol, a seemingly straightforward electrophilic aromatic substitution, is fraught with challenges that can significantly impact yield and purity. This guide is structured to move beyond simple protocols and provide a deeper, mechanistic understanding of the reaction, empowering you to troubleshoot effectively and optimize your synthetic strategy.

The inherent reactivity of the 4-aminoresorcinol ring, with two strongly activating hydroxyl groups and an amino group, makes it highly susceptible to a range of side reactions, including over-nitration and oxidation.[2][3][4] Our goal here is to provide you with the insights and practical guidance necessary to navigate these complexities and achieve high-yield, regioselective nitration.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the nitration of 4-aminoresorcinol. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.

Q1: My reaction is resulting in a low yield of the desired 4-nitro-1-amino-2,4-dihydroxybenzene. What are the likely causes and how can I improve it?

A1: Low yields in this reaction are typically a result of several competing factors. Let's break down the primary culprits and their solutions:

-

Oxidation of the Starting Material: 4-aminoresorcinol is highly susceptible to oxidation, especially under harsh nitrating conditions. The presence of strong oxidizing agents can lead to the formation of quinone-like structures and polymeric tars, significantly reducing the amount of starting material available for nitration.[2][3][5]

-

Solution: Employ milder nitrating agents. Instead of a concentrated nitric acid/sulfuric acid mixture, consider using dilute nitric acid or a metal nitrate salt like copper(II) nitrate in a suitable solvent.[6] Maintaining a low reaction temperature is also critical to minimize oxidative degradation.[7]

-

-

Over-Nitration: The highly activated nature of the 4-aminoresorcinol ring makes it prone to the addition of multiple nitro groups, leading to the formation of dinitro or even trinitro species.[4][8]

-

Solution: Precise control over stoichiometry is key. Use a slight excess of the nitrating agent, but avoid a large excess. A slow, dropwise addition of the nitrating agent at a low temperature allows for better control of the reaction and minimizes over-nitration.[9]

-

-

Poor Regioselectivity: The hydroxyl and amino groups direct the incoming nitro group to the ortho and para positions. This can lead to a mixture of isomers, reducing the yield of the desired product.

-

Solution: The use of a protecting group on the highly activating amino group can improve regioselectivity. Acylation of the amino group to form an amide reduces its activating effect and can direct the nitration to the desired position. The protecting group can then be removed in a subsequent step.

-

Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is this and how can I prevent it?

A2: The formation of a dark, tarry substance is a strong indication of oxidative polymerization.[4] As mentioned above, aminophenols are sensitive to oxidation.

-

Primary Cause: The nitrating agent itself, particularly concentrated nitric acid, is a strong oxidizing agent.

-

Preventative Measures:

-

Lower the Reaction Temperature: Conduct the reaction at or below room temperature, ideally between 0-10°C, to slow down the rate of oxidation.[9]

-

Use a Milder Nitrating Agent: Consider alternatives to the traditional mixed acid system. Reagents like ammonium nitrate with trifluoroacetic anhydride can be effective.[10]

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.

-

Q3: My product seems to be decomposing during the workup and purification process. What are some best practices to ensure product stability?

A3: Nitro-aminoresorcinols can be sensitive to heat, light, and pH changes.

-

Workup: When quenching the reaction, do so by pouring the reaction mixture onto ice or an ice/water mixture to keep the temperature low.[9]

-

Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. After extraction, the organic layer should be dried with an anhydrous salt like sodium sulfate before evaporating the solvent under reduced pressure.[11]

-